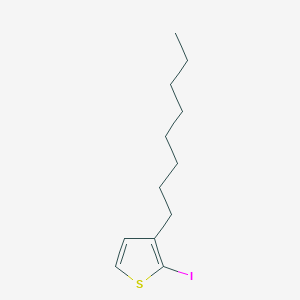

Thiophene, 2-iodo-3-octyl-

Description

Significance of Thiophene (B33073) Architectures in Conjugated Systems

Thiophene-based materials are a cornerstone of organic electronics due to their excellent electronic properties, environmental stability, and the tunability of their characteristics through chemical modification. acs.orgulb.ac.becmu.edu The sulfur atom in the thiophene ring contributes to its electron-rich nature, which facilitates charge transport. The arrangement of these thiophene units in a polymer chain, known as regioregularity, significantly influences the material's ability to self-assemble into ordered structures, a critical factor for efficient charge mobility. cmu.eduethz.ch The introduction of alkyl side chains, such as the octyl group in 3-octylthiophene (B1296729), enhances the solubility of these materials, making them processable from solution for large-area device fabrication. sigmaaldrich.commdpi.com

Role of Halogenation in Thiophene Reactivity for Organic Synthesis

Halogenation of the thiophene ring is a powerful strategy to control the reactivity and electronic properties of thiophene-based monomers. rsc.orgresearchgate.net Halogens, particularly iodine and bromine, serve as versatile reactive handles for various carbon-carbon bond-forming cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. scielo.brnih.gov The carbon-halogen bond can be selectively activated by a metal catalyst, typically palladium or nickel, to initiate polymerization. cmu.eduscielo.br Iodinated thiophenes, such as 2-iodothiophene, are often more reactive than their brominated or chlorinated counterparts in these coupling reactions, allowing for milder reaction conditions and greater control over the polymerization process. d-nb.inforsc.org This increased reactivity is a key advantage in synthesizing well-defined polymer architectures. scielo.br

Overview of 2-Iodo-3-octylthiophene as a Key Synthetic Precursor

2-Iodo-3-octylthiophene stands out as a pivotal precursor in the synthesis of high-performance conjugated polymers, most notably regioregular poly(3-octylthiophene) (P3OT). cmu.eduniist.res.in The strategic placement of the iodine atom at the 2-position and the octyl group at the 3-position of the thiophene ring allows for controlled, chain-growth polymerization mechanisms. This control is essential for producing polymers with high regioregularity (head-to-tail coupling), which in turn leads to materials with superior electronic and optical properties. cmu.eduresearchgate.net The synthesis of 2-iodo-3-octylthiophene is typically achieved through the direct iodination of 3-octylthiophene using reagents like N-iodosuccinimide. niist.res.in Its subsequent use in polymerization reactions like Suzuki, Stille, and Grignard Metathesis (GRIM) has been extensively documented, highlighting its versatility and importance in the field. niist.res.inmdpi.comrsc.org

Compound Properties and Synthesis Data

The following tables summarize key properties of the compounds discussed and provide an overview of synthetic methods utilizing 2-iodo-3-octylthiophene.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) |

|---|---|---|---|---|

| 3-Octylthiophene | C₁₂H₂₀S | 196.35 | Liquid | 106-107 °C/3 mmHg sigmaaldrich.com |

| 2-Iodo-3-octylthiophene | C₁₂H₁₉IS | 322.25 | Liquid | Not specified |

Table 2: Synthesis of Regioregular Poly(3-octylthiophene) using 2-Iodo-3-octylthiophene

| Polymerization Method | Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki Polycondensation | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | Various bases and solvents investigated | Resulting polymers were essentially regioregular. Highest molecular weights obtained with in situ generated Pd(PPh₃)₄ and Pd(OAc)₂. | niist.res.in |

| Heck Coupling | Not specified | Not specified | Used to synthesize head-to-tail poly(3-alkylthiophene)s from 2-iodo-3-alkylthiophenes. | niist.res.in |

| Stille Polycondensation | Not specified | Not specified | Produced poly(3-octylthiophene)s with good molecular weights and regioregularity. | niist.res.in |

Structure

3D Structure

Properties

CAS No. |

153938-80-8 |

|---|---|

Molecular Formula |

C12H19IS |

Molecular Weight |

322.25 g/mol |

IUPAC Name |

2-iodo-3-octylthiophene |

InChI |

InChI=1S/C12H19IS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 |

InChI Key |

FIGUWGHYSXYKCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 3 Octylthiophene

Regioselective Iodination of 3-Octylthiophene (B1296729) Precursors

The primary route to 2-iodo-3-octylthiophene involves the direct iodination of its precursor, 3-octylthiophene. The key challenge in this synthesis is to direct the electrophilic iodinating agent to the more reactive C2 position over the C5 position, thus achieving high regioselectivity.

N-Iodosuccinimide (NIS)-Mediated Iodination Approaches

The use of N-Iodosuccinimide (NIS) is a prevalent and effective method for the iodination of electron-rich aromatic compounds, including 3-alkylthiophenes. sioc-journal.cnorganic-chemistry.org This reagent is favored for its high reactivity and relative ease of handling. sioc-journal.cn The reaction is typically performed in a mixed solvent system, often including a nonpolar solvent and an acid.

Detailed research findings show that treating 3-octylthiophene with NIS in a mixture of chloroform (B151607) and acetic acid at low temperatures affords 2-iodo-3-octylthiophene. niist.res.inrsc.org One procedure involves dissolving 3-octylthiophene in a methanol/chloroform mixture, adding acetic acid, and then cooling the solution before the portion-wise addition of NIS. niist.res.in The reaction is initially stirred at a low temperature and then allowed to warm to room temperature. niist.res.in This method has been reported to yield the desired product in yields as high as 72% after purification. rsc.org

However, a common issue with this approach is the formation of the isomeric byproduct, 5-iodo-3-octylthiophene. niist.res.injcu.edu.au While the C2 position is kinetically favored for electrophilic substitution, the C5 position can also be iodinated. The amount of the undesired isomer can range from 0.5–1% to as high as 2–3% in the crude product. niist.res.in The presence of a catalytic amount of trifluoroacetic acid with NIS has been shown to improve reaction rates and regioselectivity in the iodination of other electron-rich aromatics. researchgate.net

Table 1: NIS-Mediated Iodination of 3-Octylthiophene

| Reagents | Solvent System | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3-Octylthiophene, N-Iodosuccinimide (NIS) | Methanol, Chloroform, Acetic Acid | 0 °C to 25 °C | 4.5 hours | Not specified, but used for subsequent steps | niist.res.in |

| 3-Octylthiophene, N-Iodosuccinimide (NIS) | Chloroform, Acetic Acid | 0 °C | 1-6 hours | 72% | rsc.org |

Alternative Iodination Reagents and Conditions

While NIS is widely used, other iodination methods have been developed. An older, yet regioselective, procedure for the synthesis of 2-iodo-3-octylthiophene involves the use of mercuric oxide (HgO) and iodine in benzene. researchgate.net This method was reported to produce the target compound with a selectivity higher than 95%. researchgate.net

More broadly, the field of organic synthesis offers a variety of iodinating agents that serve as alternatives to NIS for aromatic systems, although their specific application to 3-octylthiophene may not be extensively documented. These include:

1,3-Diiodo-5,5'-dimethylhydantoin (DIH): This reagent is noted for having higher reactivity and selectivity than NIS in some cases and reacts smoothly with aromatic compounds in the presence of sulfuric acid. tcichemicals.com

Iron(III)-Catalyzed Iodination: The use of a powerful Lewis acid, such as iron(III) triflimide generated in situ, can activate NIS, allowing for the efficient and highly regioselective iodination of a wide range of arenes under mild conditions. organic-chemistry.org

Iodine monochloride (ICl): This is a classic iodinating agent, though its use can sometimes lead to lower regioselectivity. arkat-usa.org

Lithiation followed by Iodination: A fundamentally different approach involves the deprotonation of the thiophene (B33073) ring using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an iodine source. This method offers excellent regiocontrol, as the lithiation site can be precisely directed. commonorganicchemistry.com

Isolation and Characterization Techniques for Synthetic Intermediates

Following the synthesis of 2-iodo-3-octylthiophene, a multi-step workup and purification process is necessary to isolate the product from reagents, solvents, and the isomeric byproduct. acs.org

The typical isolation procedure begins by quenching the reaction, often by pouring the mixture into water. niist.res.in The solution is then neutralized with a base, such as aqueous sodium hydroxide, and extracted with an organic solvent like dichloromethane (B109758) or diethyl ether. niist.res.inrsc.org The combined organic layers are subsequently washed with solutions like sodium bisulfite (to remove excess iodine), brine, and water, before being dried over an anhydrous salt such as sodium sulfate. rsc.org

After the solvent is removed in vacuo, the crude product, which is often a yellow or pale yellow liquid, requires further purification. niist.res.inrsc.org Flash column chromatography over silica (B1680970) gel is the most common method for separating 2-iodo-3-octylthiophene from the undesired 5-iodo-3-octylthiophene isomer and any other impurities. niist.res.inrsc.org A nonpolar eluent, such as hexanes, is typically used. rsc.org

The characterization and structural confirmation of the purified 2-iodo-3-octylthiophene and its intermediates are accomplished using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing the characteristic shifts and coupling constants for the protons and carbons on the substituted thiophene ring. niist.res.inresearchgate.net

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to confirm the mass of the compound and to assess the purity of the crude product, including the percentage of any isomers. niist.res.in High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. rsc.org For 2-iodo-3-octylthiophene (C₁₂H₁₉IS), the calculated mass is 322.0252, with an observed finding of 322.0248. rsc.org

2 Iodo 3 Octylthiophene in Polymerization Reactions for Conjugated Polymer Synthesis

Investigation of Polymerization Regioselectivity and Head-to-Tail Coupling Control

Catalyst Effects on Regioregularity and Molecular Weight Control

The choice of catalyst is paramount in the polymerization of 2-iodo-3-octylthiophene and its analogs, as it directly governs the regioregularity, molecular weight (Mn), and polydispersity (Đ) of the resulting poly(3-octylthiophene) (P3OT). Both nickel and palladium-based catalysts are widely employed, each exhibiting distinct effects on the polymerization outcome.

Nickel catalysts, particularly in Kumada Catalyst-Transfer Polycondensation (KCTP), are highly effective for producing regioregular polymers. For instance, catalysts like Ni(dppe)Cl2 and Ni(dppp)Cl2 are frequently used. nih.govresearchgate.net In the polymerization of 2-bromo-3-hexylthiophene (B1249596), a closely related monomer, Ni(dppe)Cl2 yielded poly(3-hexylthiophene) (P3HT) with a number average molecular weight (Mn) of 9300 g/mol and a high head-to-tail (HT) regioregularity of 99%. nih.govrsc.org The use of Ni(dppp)Cl2 in the polymerization of 2-bromo-5-iodo-3-hexylthiophene can produce HT-P3HT with a narrow molecular weight distribution. acs.org The living chain-growth nature of KCTP allows for the control of molecular weight by adjusting the feed ratio of the monomer to the nickel catalyst. acs.orggoogle.com For example, polymerizations of 2-bromo-3-substituted thiophenes using a [CpNiCl(SIPr)] catalyst have efficiently produced high molecular weight polythiophenes. rsc.org

Palladium catalysts are also utilized, often in Suzuki and Stille polycondensation reactions. niist.res.inmdpi.com In the Suzuki polycondensation of 2-(5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, various palladium catalysts were investigated. niist.res.in The results showed that the highest molecular weights were achieved with in-situ generated Pd(PPh3)4 and phosphine-free Pd(OAc)2. niist.res.in However, some palladium catalysts like Pd(PPh3)4 can induce aryl-aryl exchange reactions, leading to phenyl-capped chain ends. niist.res.in In contrast, using Pd(dppf)Cl2 resulted in chains terminated only with hydrogen. niist.res.in Heck-type polymerizations of 2-iodo-3-alkylthiophenes using a Pd(OAc)2 system have also been reported, yielding regioregular oligomers. researchgate.netnih.govacs.org

The following table summarizes the effects of different palladium catalysts on the Suzuki polycondensation of a 2-iodo-3-octylthiophene derivative.

Table 1: Effect of Palladium Catalysts on Poly(3-octylthiophene) Synthesis via Suzuki Polycondensation Data sourced from a study on 2-(5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. niist.res.in

Optimization of Reaction Parameters for Controlled Polymerization

Beyond the catalyst itself, optimizing reaction parameters such as solvent, base, temperature, and additives is crucial for achieving controlled polymerization and desired polymer properties. kobe-u.ac.jprsc.org

In Suzuki polycondensations, the choice of base and solvent significantly impacts the molecular weight. niist.res.in For the polymerization of the 2-iodo-3-octylthiophene-derived boronic ester, a variety of conditions were tested. niist.res.in Using aqueous K2CO3 as the base in a toluene/water solvent system with the Pd(OAc)2 catalyst yielded a polymer with an Mn of 8.2 kDa. niist.res.in

For nickel-catalyzed KCTP, temperature and additives play a key role. The polymerization of 2-bromo-3-hexylthiophene with a nickel catalyst and a TMPMgCl·LiCl base was conducted at 25 °C. nih.gov In some cases, additives like lithium chloride (LiCl) can be used to increase the molecular weight of the resulting polymer. For example, in the polymerization of a thiophene (B33073) monomer with an oxyethylene side chain, the addition of LiCl to the Ni(dppp)Cl2 catalyst system increased the Mn from 3.4 kg/mol to 10.6 kg/mol . rsc.org

In direct arylation polymerization (DArP), lowering the reaction temperature and catalyst loading, along with using a bulkier carboxylate ligand, has been shown to be critical for limiting defects in the polymer chain. researchgate.net For the DArP of 2-bromo-3-hexylthiophene, optimized conditions of 0.25 mol % Pd(OAc)2, 1.5 equivalents of K2CO3, and 0.3 equivalents of neodecanoic acid in DMAc at 70 °C produced P3HT with properties very similar to that produced by traditional Stille polymerization. researchgate.net

The following table demonstrates the impact of varying reaction conditions on the Suzuki polycondensation of a 2-iodo-3-octylthiophene derivative.

Table 2: Optimization of Reaction Parameters for Suzuki Polycondensation Data sourced from a study on 2-(5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. niist.res.in

Mechanistic Insights into Polymerization Pathways

The polymerization of 2-iodo-3-octylthiophene, typically via cross-coupling reactions like Kumada, Suzuki, or Stille, proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Understanding these pathways is key to controlling the polymer synthesis.

Oxidative Addition Processes

The catalytic cycle is initiated by the oxidative addition of the aryl halide (the 2-iodo-3-octylthiophene monomer or the growing polymer chain end) to a low-valent metal center, typically Ni(0) or Pd(0). mdpi.comresearchgate.net In this step, the metal complex inserts itself into the carbon-iodine bond, increasing its oxidation state from 0 to +2 and forming an organometallic intermediate (e.g., (Ar)M(II)(L)nX, where M is Ni or Pd, Ar is the thiophene unit, L is a ligand, and X is iodide). google.comresearchgate.net The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds facilitates this step. ethz.chrsc.org For the polymerization to proceed in a controlled, chain-growth manner (as in Catalyst Transfer Polycondensation), the catalyst must remain associated with the polymer chain, and the oxidative addition must occur intramolecularly at the chain end after each monomer addition. google.comkuleuven.be

Transmetalation Steps

Following oxidative addition, the transmetalation step occurs. nih.govresearchgate.net In this process, an organometallic monomer (e.g., a thienyl-Grignard reagent in Kumada coupling or a thienyl-boronic ester in Suzuki coupling) transfers its organic group to the catalyst center, displacing the halide. mdpi.comrsc.org This forms a diorganometal(II) complex (e.g., (Ar)(Ar')M(II)Ln). rsc.org In Kumada Catalyst-Transfer Polycondensation (KCTP), the rate-determining step can be transmetalation when using a Ni(dppp)Cl2 catalyst. rsc.org The efficiency of this step is crucial for the propagation of the polymer chain.

Reductive Elimination Pathways

Reductive elimination is the final, bond-forming step of the catalytic cycle. nih.govresearchgate.net The two organic groups on the metal(II) complex couple to form a new carbon-carbon bond, and the elongated polymer chain is released from the catalyst. wiley-vch.de This process reduces the metal's oxidation state from +2 back to 0, regenerating the active catalyst which can then begin a new cycle. researchgate.net The reductive elimination is often the rate-determining step in polymerizations using Ni(dppe)Cl2. rsc.org For the polymerization to be "living," the regenerated Ni(0) or Pd(0) catalyst must not diffuse away from the polymer chain end but rather "walk" or transfer intramolecularly to the terminal C-X bond for the next oxidative addition step. kuleuven.bersc.org

Role of Palladium and Nickel Catalysts in Polymerization Control

Both palladium and nickel are effective catalysts, but they offer different levels of control and are suited to different types of coupling reactions.

Nickel catalysts are the cornerstone of Kumada Catalyst-Transfer Polycondensation (KCTP), which is a chain-growth polymerization that allows for excellent control over molecular weight, low polydispersity, and high regioregularity. nih.govgoogle.com The key to KCTP is the strong association between the nickel catalyst and the growing polythiophene chain, which promotes the intramolecular transfer of the catalyst after reductive elimination, preventing termination and side reactions. kuleuven.bersc.org The choice of phosphine (B1218219) ligand (e.g., dppe, dppp) on the nickel catalyst is critical, as it influences the rates of transmetalation and reductive elimination, thereby affecting polymerization control. rsc.org

Palladium catalysts are more commonly used in Stille and Suzuki polycondensations. niist.res.inmdpi.com While these are traditionally step-growth polymerizations, catalyst-transfer Suzuki polymerization has also been developed. rsc.org Palladium catalysts often exhibit high tolerance to a wide variety of functional groups. mdpi.com However, controlling the polymerization to achieve a living character can be more challenging than with nickel-based KCTP. The mechanism with palladium catalysts also involves the cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com In some Heck-type polymerizations of 2-iodo-3-alkylthiophenes, a mechanism involving coordination between the palladium center and the thiophene's sulfur atom has been proposed. researchgate.net The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and ligands can significantly alter the reaction's outcome, including the molecular weight of the polymer and the nature of its end-groups. niist.res.in

Cross Coupling Reactions Involving 2 Iodo 3 Octylthiophene As a Building Block

Suzuki-Miyaura Coupling for Oligothiophene Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of thiophene (B33073) chemistry, it is instrumental in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) and well-defined oligothiophenes. niist.res.inresearchgate.net The reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

For the construction of poly(3-octylthiophene), 2-iodo-3-octylthiophene can be converted into its corresponding boronic ester derivative, such as 2-(5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. niist.res.in The subsequent palladium-catalyzed Suzuki polycondensation of this monomer has been investigated under various conditions to optimize polymer properties like molecular weight and regioregularity. niist.res.in Studies have shown that the choice of catalyst and base significantly impacts the outcome of the polymerization. niist.res.in For instance, high molecular weights have been achieved using catalysts like in situ generated tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and phosphine-free palladium(II) acetate (B1210297) [Pd(OAc)2]. niist.res.in

The Suzuki-Miyaura reaction also allows for selective couplings. For example, the reaction between 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-bromo-3-n-hexyl-5-iodothiophene demonstrates selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for further functionalization. jcu.edu.au This selectivity is crucial for the stepwise synthesis of complex oligomeric structures. researchgate.net Microwave-assisted Suzuki reactions have also been shown to be effective for synthesizing oligothiophenes, often leading to high yields in shorter reaction times. nih.gov

Table 1: Selected Palladium Catalysts in Suzuki Polycondensation of a 2-Iodo-3-octylthiophene Derivative

| Catalyst | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Toluene | High molecular weight polymer | niist.res.in |

| Pd(OAc)2 | K2CO3 | Toluene | High molecular weight polymer | niist.res.in |

| Pd(dppf)Cl2 | K2CO3 | Toluene | Polymer with only hydrogen end groups | niist.res.in |

| Pd(PPh3)2Cl2 | K2CO3 | Toluene | Induced aryl-aryl exchange reactions | niist.res.in |

Stille Coupling for Thiophene Oligomerization

The Stille coupling reaction, which pairs an organohalide with an organotin compound in the presence of a palladium catalyst, is another cornerstone in the synthesis of conjugated thiophene-based materials. nih.gov It has been effectively used for the synthesis of regioregular P3ATs and for the stepwise construction of oligothiophenes. niist.res.inresearchgate.net

In a typical approach for polymerization, 2-iodo-3-octylthiophene is first selectively lithiated at the 5-position and then converted to a tri-n-butylstannyl derivative. niist.res.in This organotin monomer can then undergo Stille polycondensation to yield poly(3-octylthiophene). niist.res.in This method has been shown to produce polymers with good molecular weights and high regioregularity. niist.res.in

The Stille reaction is also a reliable method for the controlled, stepwise synthesis of well-defined oligothiophenes. researchgate.netnih.gov By coupling different halogenated thiophenes with thienylstannanes, oligomers of specific lengths and substitution patterns can be constructed. This stepwise approach is vital for studying the structure-property relationships in these materials. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile tool for creating complex thiophene oligomers. nih.gov

Table 2: Comparison of Suzuki and Stille Coupling for Poly(3-alkylthiophene) Synthesis

| Coupling Method | Organometallic Reagent | Key Advantages | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Less toxic byproducts, stable reagents | niist.res.inmdpi.com |

| Stille | Organotin compounds | Tolerant to a wide range of functional groups | niist.res.inmdpi.com |

Heck-Type Coupling for Functionalized Thiophene Derivatives

The Heck-type reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a pathway for the direct arylation and polymerization of thiophenes. researchgate.netorganic-chemistry.org This methodology has been applied to the polymerization of 2-iodo-3-alkylthiophenes to create functionalized oligomers and polymers. researchgate.netresearchgate.net

In 1999, a direct (hetero)arylation polymerization (DHAP) using Heck-type conditions was reported for the polymerization of 2-iodo-3-octylthiophene. rsc.org This reaction yielded poly(3-octylthiophene) with a number-average molecular weight of 3 kDa and a regioregularity of around 90%. rsc.org The catalytic system often employs palladium(II) acetate [Pd(OAc)2] with additives like NBu4Br. researchgate.net The Heck-type coupling presents an advantage over other methods as it can simplify the synthetic process by avoiding the pre-functionalization of monomers with organometallic groups (like boronic esters or stannanes), although this can sometimes lead to issues with regioselectivity. researchgate.netrsc.org

The mechanism of this direct arylation is distinct from the classic Heck reaction and has been a subject of study. researchgate.net The choice of solvent, base, and catalyst are all critical parameters that influence the yield and properties of the resulting polymers. researchgate.net For instance, polar solvents like DMAc have been used in these reactions. researchgate.net

Ullmann-Type Coupling for Biaryl and Oligomeric Systems

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form symmetric biaryls, has evolved to include more versatile palladium-catalyzed versions for creating both symmetrical and unsymmetrical systems. researchgate.netiitk.ac.inwikipedia.org This reaction is particularly useful for synthesizing oligothiophenes and other biaryl compounds. researchgate.netnih.gov

A stepwise synthesis of a tetrathiophene has been successfully demonstrated using a palladium-catalyzed Ullmann-type reaction. researchgate.net In this synthesis, an iodinated bithiophene precursor, derived from 2-iodo-3-octylthiophene, was homocoupled to form the target 3′,4′′′-dioctyl-2,2′:5′,2′′:5′′,2′′′-tetrathienyl. researchgate.net The reaction, catalyzed by palladium acetate, proceeded with a 45% yield for the coupling of the iodo-precursors. researchgate.net

Modern advancements in Ullmann-type couplings focus on developing more efficient and sustainable catalytic systems, including palladium nanoparticles and bimetallic species, which operate under milder conditions than the traditional copper-based methods. rsc.org These reactions are fundamental for constructing the C-C bond that links aromatic rings in a wide array of functional materials. iitk.ac.in

Other Emerging C(sp2)-C(sp3) Cross-Coupling Methodologies

The field of cross-coupling is continuously evolving, with new methodologies emerging for the formation of carbon-carbon bonds, including the challenging C(sp2)-C(sp3) linkages. tcichemicals.com These reactions are crucial for introducing alkyl groups onto aromatic and heteroaromatic rings.

Recent progress has focused on dual catalytic systems, often combining a visible-light photoredox catalyst with a transition metal catalyst, such as nickel. tcichemicals.com These methods enable the use of readily available alkyl sources. For instance, reductive cross-electrophile coupling (CEC) can join aryl halides with alkyl halides. tcichemicals.com Other emerging strategies utilize alkyl carboxylic acids (decarboxylative coupling) or alkyl amines (deaminative coupling) as the alkyl source, expanding the toolbox for C(sp2)-C(sp3) bond formation. tcichemicals.com

Another area of development is the deoxygenative cross-coupling of alcohols with alkyl halides, mediated by N-heterocyclic carbene (NHC) and nickel/photoredox dual catalysis. princeton.edu This allows for the direct use of abundant and structurally diverse alcohols as coupling partners, including the formation of challenging bonds between two secondary carbon centers. princeton.edu While direct applications involving 2-iodo-3-octylthiophene in these specific emerging methodologies are still being explored, these advanced techniques hold significant promise for the future synthesis of novel functionalized thiophene derivatives by enabling the introduction of complex sp3-hybridized fragments.

Computational and Theoretical Investigations of 2 Iodo 3 Octylthiophene and Its Derivatives

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiophene (B33073) derivatives to predict their geometric, electronic, and reactive properties with high accuracy. researchgate.netscience.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-iodo-3-octylthiophene, DFT calculations are used to find the minimum energy conformation. The presence of the flexible octyl chain at the 3-position introduces several possible conformations (rotamers) that can influence the molecule's packing in the solid state and its solubility.

| Parameter | Typical Calculated Value (for similar 3-alkylthiophenes) |

| C-C (thiophene ring) | ~1.38 - 1.44 Å |

| C-S (thiophene ring) | ~1.73 Å |

| C-I Bond Length | ~2.09 Å |

| Dihedral Angle (Ring-Alkyl) | Varies, low energy barrier for rotation |

This table presents typical bond lengths and conformational characteristics for 3-alkyl-2-iodothiophenes as determined by DFT calculations. The exact values for 2-iodo-3-octylthiophene would require a specific calculation but are expected to be within these ranges.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic and optical properties of a molecule. science.govresearchgate.net The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that influences the molecule's chemical reactivity and the electronic properties of the resulting polymer. irjweb.com

For 2-iodo-3-octylthiophene and its derivatives, DFT calculations predict the spatial distribution and energy levels of these orbitals. The HOMO is typically delocalized over the π-system of the thiophene ring, while the LUMO is also distributed across the ring but at a higher energy level. acs.org The presence of the electron-donating octyl group generally raises the HOMO energy level, while the electron-withdrawing iodine atom can influence both HOMO and LUMO levels.

Studies on related molecules like 2-bromo-5-iodo-3-hexylthiophene have reported computed HOMO levels around -5.2 eV. For poly(3-octylthiophene), DFT calculations yielded a HOMO of -6.44 eV and a LUMO of -3.63 eV for the polymer, suggesting the monomer's orbitals contribute significantly to the polymer's electronic structure. journaljmsrr.com

| Molecular Orbital | Calculated Energy Level (eV) (Representative Values) |

| HOMO | -6.44 journaljmsrr.com |

| LUMO | -3.63 journaljmsrr.com |

| HOMO-LUMO Gap (E_gap) | 2.81 journaljmsrr.com |

This interactive table shows representative DFT-calculated frontier orbital energies for poly(3-octylthiophene), which are indicative of the electronic properties derived from the 2-iodo-3-octylthiophene monomer.

2-Iodo-3-octylthiophene is a key monomer in the synthesis of regioregular poly(3-octylthiophene) (P3OT) via cross-coupling reactions like Suzuki, Stille, and Grignard Metathesis (GRIM) polymerization. rsc.orgmdpi.com DFT calculations are instrumental in elucidating the mechanisms of these complex, transition-metal-catalyzed reactions.

Theoretical studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. tdl.org For instance, DFT calculations have been used to investigate the steric effects of substituents on the polymerization of 2-bromo-5-iodo-3-hexylthiophene, revealing that bulky groups can significantly impact the reaction's success. researchgate.net These models help in understanding the factors that control the regioregularity of the resulting polymer, which is critical for its electronic performance. Computational studies on palladium-catalyzed polymerization have explored the role of different ligands and the stability of reaction intermediates, providing insights that guide the optimization of synthetic conditions. tdl.orgtdl.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states, which are fundamental to understanding a molecule's optical properties, such as its UV-Vis absorption spectrum. faccts.deamazonaws.com

For 2-iodo-3-octylthiophene, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. journaljmsrr.com These calculations can identify the nature of the transitions, for example, whether they are localized on the thiophene ring or involve charge transfer. The main electronic transition in thiophene derivatives is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. acs.org

A TD-DFT study on poly(3-octylthiophene) calculated the excitation energy and oscillator strength, which are directly related to the absorption wavelength and intensity seen in experimental UV-Vis spectra. journaljmsrr.com The calculations showed an absorption maximum at 948.46 nm in a vacuum, providing a theoretical basis for the material's color and optoelectronic applications. journaljmsrr.com Such studies confirm that the electronic properties of the monomer are directly translated into the optical characteristics of the polymer. journaljmsrr.com

Theoretical Predictions of Reactivity and Selectivity

DFT-based reactivity descriptors are used to predict how and where a molecule will react. irjweb.com Parameters such as chemical potential, hardness, softness, and the electrophilicity index, all derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net Fukui functions can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. nih.gov

For 2-iodo-3-octylthiophene, the C-I bond is a primary site for oxidative addition in cross-coupling reactions. Theoretical studies can predict the relative reactivity of the C-I bond versus other potential reaction sites, such as C-H or C-S bonds. acs.org This is crucial for understanding the selectivity observed in polymerization reactions. For example, computational studies on the Grignard metathesis polymerization of similar monomers have helped explain why nickel catalysts lead to a living chain-growth mechanism, while palladium catalysts result in a step-growth mechanism with lower regioregularity. tdl.orgtdl.org These theoretical predictions of reactivity and selectivity are vital for designing efficient and controlled syntheses of advanced polymeric materials. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Iodo 3 Octylthiophene and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemical Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-iodo-3-octylthiophene. Through various NMR experiments, it is possible to map the proton and carbon environments, confirm the substitution pattern on the thiophene (B33073) ring, and verify the integrity of the octyl side chain.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within the molecule. For 2-iodo-3-octylthiophene, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons of the octyl chain.

The two protons on the thiophene ring, H-4 and H-5, appear as distinct doublets in the aromatic region of the spectrum. rsc.org Their coupling to each other, with a typical coupling constant (J) of 5.4 Hz, confirms their adjacent positions on the ring. rsc.org The protons of the octyl side chain exhibit characteristic chemical shifts and multiplicities. The methylene group (α-CH₂) directly attached to the thiophene ring is deshielded and appears as a triplet. The terminal methyl group (ω-CH₃) of the octyl chain typically appears as a triplet further upfield. The remaining methylene groups of the octyl chain form a complex multiplet in the aliphatic region. rsc.org

Table 6.1: Representative ¹H NMR Data for 2-Iodo-3-alkylthiophenes Data extrapolated from similar compounds like 3-hexyl-2-iodothiophene. rsc.org

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-5 | 7.39 | Doublet (d) | 5.4 |

| Thiophene H-4 | 6.77 | Doublet (d) | 5.4 |

| α-CH₂ (Octyl) | 2.58 | Triplet (t) | ~7.7 |

| β-CH₂ (Octyl) | 1.52-1.73 | Multiplet | - |

| Internal CH₂ (Octyl) | 1.23-1.49 | Multiplet | - |

| ω-CH₃ (Octyl) | 0.93 | Triplet (t) | ~6.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-iodo-3-octylthiophene gives a distinct signal.

A key feature in the ¹³C NMR spectrum is the signal for the C-2 carbon, which is directly bonded to the iodine atom. This carbon is significantly shielded and appears at a very low chemical shift, typically around 74.0 ppm. rsc.org The other three carbons of the thiophene ring (C-3, C-4, and C-5) resonate in the aromatic region, with the C-3 carbon bearing the octyl group appearing at a lower field due to the substitution effect. rsc.org The carbon atoms of the octyl chain appear in the aliphatic region of the spectrum, with predictable shifts corresponding to their position relative to the thiophene ring. rsc.orglibretexts.org

Table 6.2: Representative ¹³C NMR Data for 2-Iodo-3-alkylthiophenes Data extrapolated from similar compounds like 3-hexyl- and 3-decyl-2-iodothiophene. rsc.org

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-3 | 147.1 |

| Thiophene C-5 | 130.2 |

| Thiophene C-4 | 127.9 |

| Thiophene C-2 | 74.0 |

| Octyl C1 (α) | 32.1 |

| Octyl C6 | 31.9 |

| Octyl C2 (β) | 30.0 |

| Octyl C3-C5 | 29.2-29.4 |

| Octyl C7 | 22.7 |

| Octyl C8 (ω) | 14.1 |

While 1D NMR spectra are powerful, 2D NMR techniques are often employed to confirm complex structural assignments and map connectivity within the molecule. semanticscholar.orgipb.pt For 2-iodo-3-octylthiophene, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY (¹H-¹H Correlation): This experiment would reveal correlations between coupled protons. Key correlations would be observed between the thiophene protons H-4 and H-5, and sequentially between all adjacent protons along the octyl side chain (e.g., α-CH₂ with β-CH₂), confirming the chain's structure. ipb.pt

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by correlating it with its known proton signal from the ¹H spectrum.

HMBC (¹H-¹³C Multiple-Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for confirming the regiochemistry. For instance, a correlation between the α-CH₂ protons of the octyl chain and the C-2, C-3, and C-4 carbons of the thiophene ring would definitively prove the attachment of the octyl group at the C-3 position.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a vital analytical technique used to determine the molecular weight of 2-iodo-3-octylthiophene, confirm its elemental composition, and assess the purity of a sample by identifying trace impurities.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the exact elemental formula. For 2-iodo-3-octylthiophene (C₁₂H₁₉IS), the calculated monoisotopic mass is 322.0252. HRMS analysis would be expected to yield an experimental value that matches this calculated mass with very high accuracy, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds. rsc.org

Table 6.3: HRMS Data for 2-Iodo-3-octylthiophene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉IS |

| Calculated Monoisotopic Mass | 322.0252 |

| Expected Experimental Mass | 322.0252 ± 0.0010 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for separating and identifying volatile and semi-volatile impurities in a sample of 2-iodo-3-octylthiophene. thermofisher.com In this method, the sample is vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. chromatographyonline.com

As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. This allows for the identification of impurities such as:

Unreacted starting material (e.g., 3-octylthiophene).

Over-iodinated or di-substituted products.

Positional isomers formed during synthesis.

Residual solvents or reagents.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) is a primary technique for elucidating the solid-state structure of thiophene-based materials. For semi-crystalline polymers derived from 2-iodo-3-octylthiophene, such as regioregular poly(3-alkylthiophenes) (P3ATs), XRD provides critical insights into the packing of polymer chains, the degree of crystallinity, and the orientation of crystalline domains within thin films. These structural characteristics are paramount as they directly influence the material's electronic properties.

In studies of related poly(3-hexylthiophene) (P3HT), a material with a similar structure to poly(3-octylthiophene), electron and X-ray diffraction have been used to determine its crystal structure. P3HT typically crystallizes in a monoclinic unit cell with the space group P21/c, containing two polymer chains per cell. acs.orgresearchgate.net The polymer backbones arrange into lamellar structures, and the π-stacking distance between conjugated planes is a critical parameter for charge transport. Short interplanar distances, on the order of 0.34 nm, are observed due to the tilting of the polythiophene backbones relative to the stacking axis. acs.orgresearchgate.net

Grazing incidence X-ray scattering (GIXS) is particularly useful for characterizing the morphology of thin films. Analysis of the diffraction peaks allows for the determination of lattice constants and provides information on the orientation of the crystallites relative to the substrate. mdpi.com For P3HT films, diffraction patterns often show a strong (100) peak, which corresponds to the lamellar stacking of the polymer chains, and a (010) peak related to the π-stacking distance. nih.gov The intensity and sharpness of these peaks can be correlated with the degree of crystallinity and the size of the crystalline domains. mdpi.com For instance, low molecular weight P3HT films have been shown to exhibit sharper diffraction peaks, indicating a more ordered structure compared to high molecular weight films. The orientation of these crystalline structures, whether "edge-on" (π-stacking direction in the plane of the substrate) or "face-on" (π-stacking direction perpendicular to the substrate), significantly impacts device performance. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice structure. |

| Space Group | P21/c | Defines the symmetry elements of the unit cell. acs.orgresearchgate.net |

| Unit Cell Parameter (a) | 1.60 nm | Corresponds to the inter-lamellar spacing. acs.orgresearchgate.net |

| Unit Cell Parameter (b) | 0.78 nm | Related to the chain-to-chain distance along the π-stacking direction. acs.orgresearchgate.net |

| Unit Cell Parameter (c) | 0.78 nm | Corresponds to the fiber axis repeat distance. acs.orgresearchgate.net |

| Unit Cell Angle (γ) | 86.5° | The angle between the a and b axes. acs.orgresearchgate.net |

| π-stacking Distance | ~0.34 - 0.39 nm | Crucial for intermolecular charge hopping. acs.orgresearchgate.net |

Microscopic and Surface Characterization for Film Morphology

The performance of devices based on 2-iodo-3-octylthiophene derivatives is highly dependent on the morphology of the thin films. Microscopic techniques are essential for visualizing the surface topography, understanding the formation of crystalline and amorphous domains, and identifying phase segregation in blend films. The morphology is influenced by various factors, including the choice of solvent, deposition technique (e.g., spin-coating), and post-deposition treatments like thermal annealing. nist.gov

For instance, in composite films of poly(3-octylthiophene) (P3OT) and polystyrene (PS), the surface morphology varies significantly with the concentration of P3OT. Phase segregation is a common phenomenon, where one component may preferentially accumulate at the surface. In the P3OT/PS system, polystyrene has been observed to segregate to the surface of the films, which is attributed to its higher solubility in the toluene solvent used for spin-coating. This can result in the formation of bilayer structures and surface features such as pits and islands.

Atomic Force Microscopy (AFM) for Thin Film Analysis

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to study the surface morphology of thin films of 2-iodo-3-octylthiophene and its derived polymers. nist.gov AFM can operate in different modes, such as tapping mode, to provide detailed topographical information without damaging the soft polymer surface. acs.org It allows for the visualization of nanoscale features, including the fibrillar or granular structures of semi-crystalline polymers and the phase-separated domains in polymer blends. researchgate.net

High-resolution AFM studies on polythiophene films have even achieved sub-molecular resolution, enabling the direct visualization of individual thiophene units and the lattice of semicrystalline films. nanoworld.com This level of detail provides valuable insights into the relationship between the molecular packing and the functional properties of the material. nanoworld.com For films of P3HT, AFM images often reveal a granular or nanorod-like structure, with the size and ordering of these features being dependent on the polymer's molecular weight and the processing conditions. nih.gov For example, low molecular weight P3HT films tend to form highly ordered structures composed of nanorods, while high molecular weight films may exhibit a less ordered, isotropic nodule structure.

AFM is also used to quantify surface roughness, a parameter that can influence interfacial contact and device performance. nih.gov The root mean square (Sq) roughness for P3HT films has been reported to be in the range of 10 nm to 40 nm. nih.gov Furthermore, AFM can reveal morphological changes that occur upon thermal annealing. For pristine P3HT films, annealing can alter the surface morphology, often leading to an increase in the size of crystalline domains. researchgate.net

| Material System | Key Observation | Influencing Factor | Reference |

|---|---|---|---|

| Poly(3-octylthiophene)/Polystyrene (P3OT/PS) Blends | Phase segregation with PS at the surface; formation of pits and islands. | Component concentration and solubility in the solvent. | |

| Regioregular Poly(3-hexylthiophene) (P3HT) | Highly ordered nanorod structures. | Low molecular weight of the polymer. | |

| Regioregular Poly(3-hexylthiophene) (P3HT) | Less ordered, isotropic nodule structure. | High molecular weight of the polymer. | |

| Regioregular Poly(3-hexylthiophene) (P3HT) | Sub-molecular resolution imaging of the polymer lattice. | Use of higher eigenmodes in tapping-mode AFM. | nanoworld.com |

| Regioregular Poly(3-hexylthiophene) (P3HT) | Granular surface topology with undulations of a few 10s of nm. | Spin-coating from chlorobenzene solution. | nih.gov |

Emerging Research Directions and Perspectives

Novel Catalyst Development for Enhanced Selectivity and Efficiency

The properties of polymers derived from 2-iodo-3-octylthiophene, such as poly(3-octylthiophene) (P3OT), are critically dependent on the regioregularity of the polymer chain. Head-to-tail (HT) linkages are desired to maximize π-conjugation and charge carrier mobility, while head-head (HH) or tail-to-tail (TT) couplings introduce defects that disrupt these properties. nih.gov Consequently, a major research focus is the development of novel catalysts that offer superior control over selectivity and reaction efficiency. catalysis.blog

Palladium and nickel complexes are the workhorses for the cross-coupling polymerizations of halo-thiophenes. nih.govnih.gov Early work utilized a variety of palladium catalysts in Suzuki polycondensation reactions to synthesize regioregular polythiophenes. niist.res.in Studies have investigated the effects of different palladium catalysts and reaction conditions on molecular weight and polymer structure. For instance, in situ generated Pd(PPh₃)₄ and phosphine-free Pd(OAc)₂ have been shown to produce high molecular weight polymers. niist.res.in However, some palladium catalysts can induce side reactions, such as aryl-aryl exchange, leading to undesired end-groups on the polymer chains. niist.res.in

More recently, nickel-catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP) has emerged as a leading method for producing highly regioregular P3OT. rsc.orgresearchgate.net This method often employs Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) as a catalyst. researchgate.netmdpi.com The development of new nickel catalysts is an active area of research, aiming to create systems that yield extremely high molecular weight polymers with low polydispersity, which are characteristics of a living polymerization. researchgate.netrsc.org The choice of transition metal is crucial; nickel-mediated Grignard metathesis (GRIM) polymerization typically proceeds via a living chain-growth mechanism, yielding regioregular polymers, whereas palladium often leads to a step-growth mechanism with lower regioregularity. rsc.orgrsc.org

| Catalyst | Coupling Method | Key Research Findings | Reference(s) |

| Pd(PPh₃)₄ | Suzuki | Produces high molecular weight polymer; can induce aryl-aryl exchange leading to phenyl end-caps. | niist.res.in |

| Pd(OAc)₂ | Suzuki, Heck | Effective phosphine-free catalyst for high molecular weight polymer; used in direct arylation. | niist.res.inresearchgate.net |

| Pd(dppf)Cl₂ | Suzuki | Yields polymers with only hydrogen end groups, avoiding aryl-aryl exchange side reactions. | niist.res.in |

| Ni(dppp)Cl₂ | GRIM / KCTP | Widely used for living polymerization, enabling control over molecular weight and block copolymer synthesis. | researchgate.netmdpi.comcmu.edu |

| [CpNiCl(SIPr)] | Dehydrobrominative | Produces extremely high molecular weight poly(3-alkylthiophene)s with high regioregularity. | rsc.org |

Integration into Complex π-Conjugated Systems and Block Copolymers

2-Iodo-3-octylthiophene is a fundamental monomer for constructing complex π-conjugated systems beyond simple homopolymers. Its ability to undergo controlled, chain-growth polymerization makes it ideal for integration into sophisticated macromolecular architectures like block copolymers. wikipedia.orgbeilstein-journals.org

Block copolymers, which consist of two or more distinct polymer chains linked together, are of immense interest because they can self-assemble into ordered nanostructures, a property highly desirable for applications like organic photovoltaics and advanced transistors. mdpi.combeilstein-journals.org The synthesis of polythiophene-based block copolymers often utilizes the living nature of KCTP, where one type of monomer is polymerized first to create a "living" macroinitiator, followed by the sequential addition of a second monomer to grow the next block. mdpi.comresearchgate.net

For example, 2-bromo-5-iodo-3-octylthiophene, a derivative of the subject compound, has been used as the final monomer in the sequential synthesis of P3HT-b-P3BT-b-P3OT triblock copolymers. mdpi.com In this process, a Ni(dppp)Cl₂ catalyst first initiates the polymerization of a 3-hexylthiophene (B156222) monomer, followed by a 3-butylthiophene (B39377) monomer, and finally the 3-octylthiophene (B1296729) monomer, with each step adding a new block to the growing polymer chain. mdpi.com This sequential addition allows for precise control over the length and composition of each block. mdpi.comrsc.org This control over architecture is critical for tuning the thermal, optical, and photovoltaic properties of the final material. mdpi.com

| Copolymer System | Monomers Involved | Synthetic Method | Key Feature | Reference(s) |

| P3HT-b-P3BT-b-P3OT | 2-bromo-5-iodo-3-hexylthiophene, 2-bromo-5-iodo-3-butylthiophene, 2-bromo-5-iodo-3-octylthiophene | Modified GRIM / KCTP | Triblock copolymer with tunable block ratios for enhanced solubility and controlled properties. | mdpi.com |

| F-P3OT-b-P3OT | 2,5-dibromo-4-fluoro-3-octylthiophene, 2,5-dibromo-3-octylthiophene | KCTP | Diblock copolymer exploring the impact of fluorination on thermal stability and morphology. | beilstein-journals.org |

| P(3HT-b-3EGT) | 2-bromo-5-chloro-3-hexylthiophene, 3-EGT-thiophene monomer | KCTP | Amphiphilic diblock copolymer capable of self-assembling into vesicles or micelles. | researchgate.net |

Advanced Mechanistic Studies using In-Situ Techniques

A deeper understanding of the reaction mechanisms underlying the polymerization of 2-iodo-3-octylthiophene is essential for further improvements in catalyst design and polymer synthesis. The generally accepted mechanism for palladium- or nickel-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org However, the specifics that govern the "living" nature of KCTP are more complex.

Mechanistic studies suggest that in KCTP, the nickel catalyst remains associated with the end of the growing polymer chain after each monomer addition. rsc.orgethz.ch This catalyst transfer from one monomer to the next prevents random termination and allows the polymerization to proceed in a chain-growth fashion. researchgate.net Computational studies and kinetic analysis are being used to investigate the subtle energetics of this process, including the role of π-complexation between the nickel catalyst and the thiophene (B33073) ring prior to oxidative addition. researchgate.net

To move beyond theoretical models and post-reaction analysis, researchers are increasingly looking to advanced in-situ spectroscopic techniques. diva-portal.org These methods allow for the direct observation of reactive intermediates and catalyst states during the reaction. rsc.orgacs.org

Synchrotron-based X-ray diffraction and Raman spectroscopy can monitor the transformation of solid reagents and the formation of crystalline polymer products in real-time. acs.org

Photoionization mass spectrometry and photoelectron photoion coincidence spectroscopy are powerful gas-phase techniques capable of detecting and identifying elusive reactive intermediates, which could provide insight into side reactions or catalyst deactivation pathways. rsc.org

While the direct application of these advanced in-situ methods specifically to 2-iodo-3-octylthiophene polymerization is still an emerging area, they represent the next frontier in catalysis research, promising to provide an unprecedented level of mechanistic detail. rsc.orgacs.org

Development of New Synthetic Strategies for Structural Precision

The quest for ultimate control over polymer architecture—including molecular weight, sequence, and end-groups—drives the development of new synthetic strategies involving 2-iodo-3-octylthiophene and its derivatives.

The shift from traditional step-growth polymerizations to living, chain-growth methods like KCTP was a major breakthrough. researchgate.netacs.org Living polymerizations are defined by the absence of chain termination and transfer, allowing for the synthesis of polymers where the chain length is directly proportional to the monomer-to-initiator ratio and the chains grow simultaneously, resulting in a very low polydispersity index. wikipedia.org This enables the creation of well-defined block copolymers and end-functionalized polymers with high fidelity. rsc.orgmdpi.com

Another significant direction is the use of direct C-H arylation polymerization. researchgate.net Traditional cross-coupling reactions like Suzuki and Stille require the synthesis of organoboron or organotin derivatives of the thiophene monomer, which adds synthetic steps and generates stoichiometric, often toxic, byproducts. niist.res.inresearchgate.net Direct arylation methods, in contrast, create C-C bonds by coupling a C-H bond on one monomer with a C-halogen bond on another, typically using a palladium catalyst like Pd(OAc)₂. researchgate.netresearchgate.net This approach is more atom-economical and can simplify the synthesis of oligomers and polymers. researchgate.netacs.org For example, Heck- and Ullmann-type palladium-catalyzed reactions have been successfully used for the stepwise synthesis of well-defined oligothiophenes starting from 2-iodo-3-octylthiophene. researchgate.net

These advanced strategies provide chemists with a powerful toolkit for creating structurally precise thiophene-based materials, paving the way for next-generation organic electronic devices with optimized and predictable performance.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-iodo-3-octylthiophene, and how can reaction conditions be optimized?

Answer:

The synthesis of iodinated thiophene derivatives typically involves halogenation or cross-coupling reactions. For 2-iodo-3-octylthiophene, a plausible route is:

Direct iodination : Electrophilic substitution using iodine and nitric acid in a solvent like acetic acid, with temperature control to avoid over-iodination.

Octyl group introduction : Alkylation via Grignard or Friedel-Crafts alkylation, followed by purification via column chromatography .

Optimization considerations :

- Monitor reaction kinetics using thin-layer chromatography (TLC) to avoid side products.

- Use inert atmospheres (e.g., argon) to prevent oxidation of the iodine substituent.

- Solvent choice (e.g., 1,4-dioxane) affects reaction rates and purity .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 2-iodo-3-octylthiophene?

Answer:

Key techniques include:

Advanced: How do computational methods predict the electronic properties of 2-iodo-3-octylthiophene, and how do solvent interactions influence these calculations?

Answer:

- TD-DFT/CAM-B3LYP : Predicts UV-Vis spectra by modeling excited-state transitions. For thiophene derivatives, iodine’s electron-withdrawing effect red-shifts absorption maxima .

- CC3 method : Outperforms DFT for dynamic polarizabilities but requires high computational resources .

Solvent effects :- Explicit solvent models (e.g., cyclohexane) improve accuracy for polarizability measurements.

- Pure solvent calculations neglect solute-solvent interactions, leading to deviations in experimental vs. computed data .

Advanced: What strategies resolve contradictions between experimental and computational data for thiophene derivatives?

Answer:

Contradictions often arise from:

- Solvent neglect in calculations : Incorporate implicit/explicit solvent models (e.g., COSMO) to align with experimental conditions .

- Substituent effects : Validate iodine’s inductive effects via Natural Bond Orbital (NBO) analysis to confirm charge distribution .

- Dynamic vs. static polarizabilities : Use CC3 for dynamic properties but cross-check with solvent-corrected DFT for cost efficiency .

Basic: What safety protocols are critical when handling iodinated thiophene derivatives?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.

- Waste disposal : Collect halogenated waste separately; neutralize acidic residues before disposal .

Advanced: How can substituent modifications tune 2-iodo-3-octylthiophene’s performance in organic electronics?

Answer:

- Octyl chain : Enhances solubility for thin-film processing in organic field-effect transistors (OFETs). Longer alkyl chains reduce crystallinity but improve film uniformity .

- Iodo substituent : Increases electron affinity, making the derivative suitable as an electron-accepting layer in solar cells.

Device optimization :

Advanced: How does the thiophene ring in 2-iodo-3-octylthiophene influence bioactivity in drug design?

Answer:

- Thiophene as a bioisostere : Mimics phenyl rings in drug targets (e.g., HCV NS5B polymerase) while offering metabolic stability .

- In silico validation :

- Molecular docking : Simulate binding to α7 nicotinic acetylcholine receptors to assess affinity.

- Pharmacophore modeling : Identify critical interactions (e.g., halogen bonding with iodine) .

Mitochondrial targeting : Thiophene’s non-polar nature promotes accumulation in lipid-rich organelles, useful in fluorescence-based probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.